molecular formula C16H23FO B1670084 Decanophenone, 10-fluoro- CAS No. 399-24-6

Decanophenone, 10-fluoro-

Cat. No.: B1670084
CAS No.: 399-24-6
M. Wt: 250.35 g/mol
InChI Key: ISJROFCZRRHNQH-UHFFFAOYSA-N
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Description

Decanophenone (CAS 6048-82-4), also known as 1-phenyl-1-decanone or capriphenone, is an aromatic ketone with the molecular formula C₁₆H₂₄O and a molecular weight of 232.36 g/mol . It is characterized by a phenyl group attached to a 10-carbon aliphatic chain terminating in a ketone group. The compound typically appears as a white to yellow solid with a purity ≥95% and is stored at 2–8°C for stability . Its primary applications include use as an internal standard in liquid chromatography (LC) for pesticide analysis (e.g., cyfluthrin quantification) and as a reference analyte in studies of chromatographic retention behavior .

Properties

CAS No.

399-24-6

Molecular Formula

C16H23FO

Molecular Weight

250.35 g/mol

IUPAC Name

10-fluoro-1-phenyldecan-1-one

InChI

InChI=1S/C16H23FO/c17-14-10-5-3-1-2-4-9-13-16(18)15-11-7-6-8-12-15/h6-8,11-12H,1-5,9-10,13-14H2

InChI Key

ISJROFCZRRHNQH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CCCCCCCCCF

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCCCCCCCF

Appearance

Solid powder

Other CAS No.

399-24-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Decanophenone, 10-fluoro-;  9-Fluorononyl phenyl ketone

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Decanophenone belongs to the alkyl aryl ketone family. Key structural analogues include:

Compound CAS Number Molecular Formula Substituent(s) Key Properties/Applications Reference
Decanophenone 6048-82-4 C₁₆H₂₄O None LC internal standard; intermediate retention in HILIC
Acetophenone 98-86-2 C₈H₈O Methyl group Weak retention in HILIC; solvent in polymer synthesis
Octanophenone 1674-66-6 C₁₄H₂₀O Shorter alkyl chain (C₈) Strong retention in HILIC; used in high-temperature LC studies
10-Fluoro Pentacycline Analogues N/A Varies Fluorine at C10 Antibacterial agents; synthesized via NFSI-mediated fluorination


Key Observations :

  • Retention Behavior: Decanophenone exhibits intermediate retention strength in hydrophilic interaction liquid chromatography (HILIC), positioned between acetophenone (weak) and octanophenone (strong). This property is critical for optimizing separation protocols .
  • Fluorination typically enhances metabolic stability and lipophilicity in pharmaceuticals, as seen in 10-fluoro pentacycline analogues .
Physicochemical Properties
  • Chromatographic Performance: In HILIC, decanophenone's elution volume remains stable across varying ammonium acetate concentrations (e.g., 60%–90% MeCN), unlike ionic markers like KBr, which exhibit concentration-dependent elution . Under high-temperature LC conditions, decanophenone's retention time decreases linearly with temperature, a trend shared with other alkyl aryl ketones .
  • Synthetic Accessibility: Decanophenone is synthesized via Friedel-Crafts acylation, while fluorinated analogues (e.g., 10-fluoro pentacyclines) require specialized reagents like N-fluorobenzenesulfonimide (NFSI) .
Functional Comparisons
  • Analytical Chemistry: Decanophenone serves as a robust internal standard in LC due to its consistent retention and compatibility with acetonitrile-based mobile phases . Fluorinated compounds (e.g., perfluorooctanoic acid) are prioritized in environmental toxicology studies but differ significantly in structure and application from decanophenone .
  • Biological Activity: Unlike 10-fluoro pentacyclines (which show antibacterial efficacy), decanophenone lacks documented bioactivity, highlighting the role of fluorine in modulating pharmacological properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Decanophenone, 10-fluoro-
Reactant of Route 2
Reactant of Route 2
Decanophenone, 10-fluoro-

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